N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a structurally complex compound featuring a chromene carboxamide core linked to a 1-methylindolin-5-yl moiety and a pyrrolidinyl-ethyl substituent.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-27-13-10-18-14-17(8-9-21(18)27)22(28-11-4-5-12-28)16-26-24(29)20-15-19-6-2-3-7-23(19)31-25(20)30/h2-3,6-9,14-15,22H,4-5,10-13,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFXULCZPRYFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, with a CAS number of 922033-27-0, is a synthetic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activities, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a complex structure characterized by several functional groups:
- Indole Moiety : The presence of the 1-methylindolin-5-yl group may confer unique interactions with biological targets.
- Pyrrolidine Ring : This contributes to the compound's potential pharmacological properties.
- Chromene Scaffold : The 2H-chromene structure is known for its diverse biological activities, including anticancer and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 922033-27-0 |
Anticancer Properties
Research indicates that compounds containing the chromene scaffold are often associated with anticancer activity. For instance, derivatives of 2H-chromenes have demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that chromene derivatives can inhibit the growth of different cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural components .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar indole and chromene structures have been reported to exhibit antibacterial and antifungal activities. For example, studies on related compounds have shown effective inhibition against various pathogens, indicating that this compound could be explored for similar applications .
Neuroprotective Effects
Given the involvement of glutamatergic neurotransmission in neurological disorders, compounds targeting these pathways are of significant interest. The indole structure may allow for interaction with neurotransmitter receptors, potentially providing neuroprotective effects. Research on related compounds has indicated that they can modulate receptor activity, which could be beneficial in treating conditions like epilepsy and neurodegenerative diseases .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Screening :
- Neuropharmacological Studies :
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
*Note: Target compound’s molecular formula and weight are estimated based on structural analysis.
Key Observations :
- Core Heterocycle: The target compound’s chromene core differs from the quinoline systems in SzR-109 analogs . Chromenes are less planar than quinolines, which may reduce intercalation with DNA/RNA but improve solubility.
- Molecular Weight : The target compound (~403.47 g/mol) is heavier than SzR-109 (384.47 g/mol), suggesting possible differences in bioavailability and blood-brain barrier penetration.
Pharmacological Activity Comparisons
Key Observations :
- SzR-109: Demonstrates immunomodulatory effects via U937 cell stimulation, likely due to its quinoline-carboxamide scaffold . The target compound’s chromene core may instead exhibit antioxidant or anti-inflammatory activity.
- Functional Group Impact : The target’s pyrrolidine and indoline groups resemble motifs in dopamine receptor ligands, suggesting possible neurological targeting, whereas SzR-109’s morpholine group may favor peripheral tissue interactions .
Physicochemical and ADME Properties
- Solubility : The target compound’s chromene core and indoline group may reduce aqueous solubility compared to SzR-109’s morpholine-containing analog .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step condensation, as seen in analogous compounds. For example, coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or arylthioureas under reflux in acetic acid (Method a/b in Scheme 2 of ). Optimize stoichiometry (1.0–1.1 equiv) and monitor reaction progress via TLC/HPLC.
- Key Variables : Reflux duration (3–5 h), acid catalysts (e.g., sodium acetate), and solvent polarity significantly affect yields. Side products may arise from over-alkylation or incomplete cyclization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Analytical Strategy :
- NMR : Focus on pyrrolidine/indoline proton signals (δ 1.5–3.5 ppm for aliphatic protons, δ 6.5–8.5 ppm for aromatic chromene/indole).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- IR : Carboxamide C=O stretch (~1650 cm⁻¹) and 2H-chromene lactone (~1740 cm⁻¹) are critical markers.
Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are appropriate?
- Screening Protocol :
- Target Identification : Prioritize kinase or GPCR assays based on structural analogs (e.g., ’s sulfonamide derivatives targeting tyrosine kinases).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility : Pre-test in DMSO/PBS mixtures to avoid false negatives due to precipitation .
Advanced Research Questions
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Case Example : If pyrrolidine substitution (e.g., 1-methyl vs. 1-allyl) yields conflicting activity profiles:
Perform molecular docking to compare binding modes with targets (e.g., ’s fluoro-benzo[b]phenoxazine analogs).
Validate via isothermal titration calorimetry (ITC) to measure binding affinity differences.
Use metadynamics simulations to assess conformational flexibility .
- Statistical Tools : Apply ANOVA to distinguish biological replicates from experimental noise.
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising target affinity?
- Approach :
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carbamate) at the carboxamide group to enhance solubility (see ’s 5-oxo-N-allyl-pyrrolidinecarboxamide derivatives).
- Metabolic Stability : Use human liver microsome assays to identify metabolic hotspots (e.g., chromene lactone ring oxidation).
- LogP Adjustment : Replace hydrophobic substituents (e.g., methylindoline) with polar groups (e.g., hydroxylated pyrrolidine) .
Q. What advanced chromatographic methods are suitable for analyzing degradation products during stability studies?
- HPLC/MS Workflow :
- Column : C18 reverse-phase (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradient.
- Detection : UV at 254 nm (chromene absorption) coupled with Q-TOF MS for degradation product identification.
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate shelf-life challenges .
Q. How should researchers address low reproducibility in synthetic yields across laboratories?
- Troubleshooting Guide :
- Purification : Switch from silica gel chromatography to preparative HPLC for higher-purity intermediates.
- Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for cyclization steps.
- Documentation : Adhere to ICH Q11 guidelines for critical process parameter (CPP) identification .
Data Contradiction Analysis
Q. If conflicting reports exist regarding the compound’s cytotoxicity, what orthogonal assays can clarify its mechanism of action?
- Multi-Modal Validation :
Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.
ROS Detection : Use DCFH-DA probes to assess oxidative stress contributions.
Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., ’s PKI-SU11274 targets).
- Control Standards : Include reference compounds (e.g., doxorubicin) to benchmark assay sensitivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
